molecular formula C9H10BrN B1340893 6-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 907973-36-8

6-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1340893
CAS No.: 907973-36-8
M. Wt: 212.09 g/mol
InChI Key: DUPHONQIBOZOHL-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C9H10BrN It is a derivative of indanamine, where a bromine atom is substituted at the sixth position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indane ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Reagents such as sodium azide or potassium cyanide can be used for these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: 6-Bromo-2,3-dihydro-1H-inden-1-one.

    Reduction: this compound derivatives.

    Substitution: Various substituted indanamine derivatives.

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

    6-Chloro-2,3-dihydro-1H-inden-1-amine: Similar structure with a chlorine atom instead of bromine.

    2,3-Dihydro-1H-inden-1-amine: The parent compound without any halogen substitution.

    6-Fluoro-2,3-dihydro-1H-inden-1-amine: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 6-Bromo-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPHONQIBOZOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585662
Record name 6-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907973-36-8
Record name 6-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 907973-36-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title indanamine was generated from 6-bromo-1-indanone (2.00 g, 9.50 mmol), NaBH3CN (4.20 g, 66.84 mmol) and NH4OAc (22.00 g, 0.29 mol) according to the protocols as outlined in general procedure C. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 1.59-1.73 (m, 3H), 2.44-2.56 (m, 1H), 2.70-2.82 (m, 1H), 2.84-2.98 (m, 1H), 4.29-4.40 (m, 1H), 6.98-7.18 (m, 1H), 7.26-7.38 (m, 1H), 7.4 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
NH4OAc
Quantity
22 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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